6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine
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Overview
Description
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H10ClN3O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine typically involves the selective displacement of a chloride group at the C4 position of a pyrimidine ring. One common method involves reacting 4-chloro-2,6-diaminopyrimidine with 2-methoxyethanol under basic conditions to introduce the 2-methoxyethoxy group at the C2 position . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the C6 position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(methylthio)pyrimidin-4-amine: This compound has a similar structure but with a methylthio group instead of the 2-methoxyethoxy group.
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine: This compound has a methoxymethyl group at the C2 position instead of the 2-methoxyethoxy group.
Uniqueness
6-Chloro-2-(2-methoxyethoxy)pyrimidin-4-amine is unique due to the presence of the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
6-chloro-2-(2-methoxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3O2/c1-12-2-3-13-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
BRCRRBUUZKIITM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=CC(=N1)Cl)N |
Origin of Product |
United States |
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